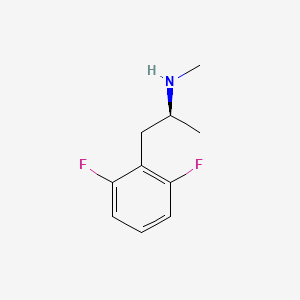

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2,6-difluorophenyl)-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(13-2)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLOLPXIZDXGPP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C=CC=C1F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247088-08-8 | |

| Record name | [(2S)-1-(2,6-difluorophenyl)propan-2-yl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorophenylacetic acid with appropriate amine precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a range of difluorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

A. Serotonin Receptor Agonism

Research indicates that derivatives of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine have been evaluated for their potential as selective agonists for serotonin receptors, particularly the 5-HT_2C receptor. These compounds have shown promise in modulating signaling pathways associated with mood regulation and appetite control. For instance, certain N-substituted analogs demonstrated significant selectivity for 5-HT_2C signaling over other serotonin receptors, suggesting potential therapeutic applications in treating conditions like obesity and depression .

B. Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound and its derivatives. In vitro assays indicated that these compounds could inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). The fluorinated analogs exhibited enhanced potency compared to their non-fluorinated counterparts, indicating that the difluorophenyl group may play a critical role in enhancing biological activity .

Mechanistic Studies

A. Inhibition of Tubulin Polymerization

The compound has been studied for its ability to inhibit tubulin polymerization, which is a crucial mechanism in cancer treatment strategies. By disrupting microtubule dynamics, these compounds can effectively halt cancer cell division and promote apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. A table summarizing key structural modifications and their effects on biological activity is presented below:

Case Studies

A. Case Study: Antidepressant Properties

A study investigated the antidepressant-like effects of a series of this compound derivatives in animal models. The results indicated that specific analogs significantly reduced depressive behaviors in forced swim tests, correlating with increased serotonin levels in the brain .

B. Case Study: Cancer Cell Line Testing

In another study focusing on breast cancer treatment, researchers tested various derivatives against MCF-7 and MDA-MB-231 cell lines. The findings revealed that certain fluorinated compounds inhibited cell growth more effectively than standard treatments like doxorubicin, suggesting a novel pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine involves its interaction with molecular targets and pathways within biological systems. The difluorophenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Compound A : (S)-1-(2,6-Difluorophenyl)but-3-en-1-amine (7j, )

- Key Differences :

- Chain Length and Unsaturation : Features a but-3-enyl chain instead of a propane backbone, introducing a double bond that increases rigidity and alters electronic distribution.

- Stereochemistry : The (S)-configuration is retained, but the amine group is positioned at the first carbon rather than the second.

- Impact : The extended chain and unsaturation may affect bioavailability and binding affinity in biological systems. NMR data () indicates distinct proton environments compared to the target compound, reflecting altered electronic interactions .

Compound B : Rufinamide ()

- Key Differences: Core Structure: Contains a triazole-carboxamide moiety linked to a 2,6-difluorobenzyl group.

- Impact : Rufinamide is an anticonvulsant, highlighting the role of fluorine in CNS drug design. The triazole ring improves metabolic stability compared to aliphatic amines, as seen in the target compound .

Analogues with Heterocyclic Substitutions

Compound C : 5-MAPDB and 6-MAPDB ()

- Key Differences :

- Aromatic System : Dihydrobenzofuran replaces the 2,6-difluorophenyl group, introducing oxygen heteroatoms and a fused ring system.

- Saturation : The dihydrobenzofuran moiety introduces conformational constraints.

- Impact: These compounds are psychoactive substances, suggesting that heterocyclic systems can modulate receptor selectivity.

Fluorinated Amines and Alcohols ()

Compound D : (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol

- Key Differences: Backbone: Ethanolamine structure with hydroxyl and amine groups on adjacent carbons. Fluorine Position: 3,5-Difluorophenyl substitution vs. 2,6-difluorophenyl in the target compound.

- Impact : The hydroxyl group increases hydrophilicity, while the 3,5-fluorine arrangement may reduce steric hindrance in binding interactions.

Compound E : 3-(2,6-Difluorophenyl)azetidin-3-ol HCl

- Key Differences :

- Ring System : Azetidine (four-membered ring) replaces the linear propane chain.

- Functionality : Contains both hydroxyl and amine groups on the same carbon.

- Impact : The constrained ring system may enhance binding affinity but reduce synthetic accessibility compared to open-chain amines .

Comparative Analysis Table

Key Findings and Implications

- Fluorine Positioning : 2,6-Difluorophenyl substitution in the target compound maximizes steric and electronic effects, enhancing binding specificity compared to 3,5-difluorophenyl analogues .

- Stereochemistry : The (S)-configuration is critical for enantioselective interactions, as seen in NMR data of related compounds () .

- Structural Rigidity : Azetidine and dihydrobenzofuran systems () demonstrate how constrained rings improve target engagement but complicate synthesis .

Biological Activity

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine, commonly referred to as a difluorophenyl amine derivative, has garnered considerable attention in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group attached to a methylated propanamine backbone. This structural configuration is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluorophenyl moiety enhances the compound's binding affinity to target proteins, influencing various signaling pathways. Research indicates that the compound may inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation, thereby affecting cellular proliferation and survival .

Biological Activity Overview

The compound has been studied for its potential therapeutic applications across several domains:

- Antiparasitic Activity : In vitro studies have demonstrated that this compound exhibits significant potency against Trypanosoma brucei, the causative agent of African sleeping sickness. The observed EC50 value was approximately 0.11 μM, indicating strong antiparasitic potential .

- Cytotoxicity Studies : The compound has shown cytotoxic effects in mammalian cell lines, with selectivity observed in certain cancer models. The toxicity profile suggests that while it can effectively target cancer cells, careful consideration is needed regarding its effects on healthy cells .

Study 1: Antiparasitic Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in a mouse model of stage 1 African sleeping sickness. The compound demonstrated good oral bioavailability but showed limited efficacy in later stages of the disease due to rapid metabolism and clearance. Metabolite identification suggested that an active metabolite might contribute to its therapeutic effects .

Study 2: CDK Inhibition

Research investigating the inhibition of cyclin-dependent kinases revealed that the compound could disrupt cell cycle progression in cancer cells. The study highlighted a mechanism where the compound binds to the ATP-binding pocket of CDKs, leading to reduced kinase activity and subsequent apoptosis in treated cells .

Summary of Research Findings

| Study | Target | EC50/IC50 | Findings |

|---|---|---|---|

| Study 1 | T. brucei | 0.11 μM | Significant antiparasitic activity observed; limited efficacy in advanced disease stages due to metabolism. |

| Study 2 | CDKs | Not specified | Inhibition of cell cycle progression; potential for use in cancer therapy. |

Q & A

Q. What are the recommended methods for synthesizing (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine while ensuring enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, chiral auxiliaries or enzymes (e.g., lipases) can induce stereochemical control during the formation of the secondary amine. Post-synthesis, enantiomeric purity should be verified using chiral HPLC with a column such as Chiralpak IA/IB, calibrated against known standards. Impurity thresholds must adhere to pharmacopeial guidelines (e.g., total impurities ≤0.5% w/w) .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies should be conducted using a split-plot design (e.g., randomized blocks with temperature/pH as subplots). Samples are analyzed via LC-MS to quantify degradation products like de-fluorinated analogs or N-demethylated derivatives. Relative response factors (RRFs) from impurity standards (e.g., monobenzyl analogues, RRF = 1.24) ensure accurate quantitation .

Q. What analytical techniques are optimal for identifying and quantifying trace impurities in this compound?

Methodological Answer: High-resolution LC-MS with electrospray ionization (ESI) is preferred for detecting trace impurities (limit: 0.1% per impurity). Retention time (RT) and RRFs from pharmacopeial data (e.g., RT = 0.4–2.2 min for related compounds) aid in peak identification. For structural elucidation, tandem MS/MS or NMR (e.g., -NMR) is recommended .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity?

Methodological Answer: Comparative studies using enantiomeric pairs (e.g., 2S vs. 2R) should employ receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition tests. For example, the (2S) enantiomer may exhibit higher affinity for serotonin/norepinephrine transporters due to spatial alignment of fluorine substituents. Molecular docking simulations (using SMILES/InChI descriptors) can validate steric and electronic interactions .

Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?

Methodological Answer: Follow frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations across environmental compartments. Use OECD 307 guidelines for soil degradation studies or algal toxicity assays (e.g., Chlamydomonas reinhardtii). LC-HRMS tracks metabolite formation (e.g., hydroxylated or conjugated products) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Meta-analyses should standardize variables such as cell lines (e.g., HEK-293 vs. CHO), assay buffers (pH 7.4 vs. 7.0), and purity thresholds. For example, discrepancies in IC values may arise from impurity interference (e.g., benzyl analogues at 0.1% levels). Cross-validation via orthogonal methods (e.g., SPR vs. fluorescence polarization) is critical .

Q. What strategies mitigate oxidative degradation during long-term storage of the compound?

Methodological Answer: Stabilize the compound using antioxidant additives (e.g., BHT at 0.01% w/w) and store under inert gas (N) in amber glass vials. Monitor peroxide formation via thiobarbituric acid-reactive substances (TBARS) assays. Degradation kinetics can be modeled using Arrhenius equations under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.